5-(2-Furylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Catalog No.
S6595373
CAS No.
521972-99-6
M.F
C8H5NO2S2
M. Wt
211.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2-Furylmethylene)-2-thioxo-1,3-thiazolidin-4-on...

CAS Number

521972-99-6

Product Name

5-(2-Furylmethylene)-2-thioxo-1,3-thiazolidin-4-one

IUPAC Name

(5Z)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

Molecular Formula

C8H5NO2S2

Molecular Weight

211.3 g/mol

InChI

InChI=1S/C8H5NO2S2/c10-7-6(13-8(12)9-7)4-5-2-1-3-11-5/h1-4H,(H,9,10,12)/b6-4-

InChI Key

ISSUVJNRFWFRIV-XQRVVYSFSA-N

SMILES

C1=COC(=C1)C=C2C(=O)NC(=S)S2

Canonical SMILES

C1=COC(=C1)C=C2C(=O)NC(=S)S2

Isomeric SMILES

C1=COC(=C1)/C=C\2/C(=O)NC(=S)S2

5-(2-Furylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The compound features a furan moiety attached via a methylene bridge, contributing to its unique chemical properties. This compound has garnered attention for its potential applications in medicinal chemistry due to its diverse biological activities and structural versatility.

, primarily involving electrophilic and nucleophilic substitutions. Notably, it can participate in:

  • Knoevenagel Condensation: This reaction allows the formation of 5-arylmethylidene derivatives when reacted with aldehydes or ketones .
  • Michael Addition: The thioketone functionality allows for nucleophilic attack on α,β-unsaturated carbonyl compounds, leading to the formation of more complex structures .
  • Formation of Disulfides: Under specific conditions, 5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one can react with various amines to yield disulfide derivatives .

5-(2-Furylmethylene)-2-thioxo-1,3-thiazolidin-4-one exhibits significant biological activities, including:

  • Anticancer Properties: Studies have indicated that derivatives of this compound can inhibit apoptosis signal-regulating kinase 1, which is crucial in cancer cell proliferation and survival .
  • Antimicrobial Activity: The compound has shown effectiveness against various bacterial strains and fungi, indicating its potential as an antimicrobial agent .
  • Enzyme Inhibition: It acts as a selective inhibitor of phosphoinositide 3-Kinase γ, which is involved in several cellular processes including growth and survival .

Several synthetic routes have been developed for the preparation of 5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one:

  • One-Pot Multicomponent Reaction: This method involves the simultaneous reaction of a primary amine, an oxo compound (such as furan), and a thiolic agent under microwave irradiation or conventional heating conditions .
  • Knoevenagel Condensation: The reaction of 5-phenyl-2-furaldehyde with thiazolidinedione derivatives yields the desired thiazolidinone in good yields .
  • Cyclocondensation Reactions: Utilizing thioureas or thiosemicarbazides with halogenated carboxylic acids can also lead to the formation of thiazolidinones through cyclization processes .

The applications of 5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one span various fields:

  • Pharmaceuticals: Its ability to inhibit specific enzymes makes it a candidate for drug development targeting cancer and inflammatory diseases.
  • Agriculture: Potential use as an antimicrobial agent in plant protection products.
  • Material Science: The unique properties of thiazolidinones may allow their incorporation into novel materials with enhanced functionalities.

Interaction studies have revealed that 5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one can effectively bind to enzyme targets through hydrophobic interactions and hydrogen bonding. For instance:

  • Enzyme Kinetics: Investigations into its mechanism of action have shown that it interacts with cysteine residues in target enzymes like glutamate-racemase through nucleophilic addition at double bonds present in the structure .

These interactions are crucial for understanding its biological efficacy and guiding further modifications for improved activity.

Several compounds share structural similarities with 5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one. Here are some notable examples:

Compound NameStructureUnique Features
5-(Phenylmethylene)-2-thioxo-1,3-thiazolidin-4-oneStructureExhibits potent anticancer activity; different aryl substituent affects biological activity.
5-(Benzylidene)-2-thioxo-1,3-thiazolidin-4-oneStructureKnown for antibacterial properties; lacks furan moiety which changes interaction profile.
5-(Furfurylidene)-2-thioxo-rhodanineStructureSimilar furan attachment but different core structure; exhibits unique enzyme inhibition properties.

The uniqueness of 5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one lies in its specific furan substitution which enhances its biological activity compared to other thiazolidinone derivatives. This structural feature contributes to its distinctive reactivity and interaction profiles.

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

210.97617075 g/mol

Monoisotopic Mass

210.97617075 g/mol

Heavy Atom Count

13

Dates

Modify: 2023-11-23

Explore Compound Types